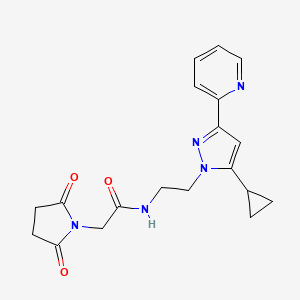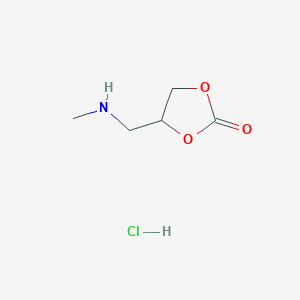
4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information on its appearance (solid, liquid, color, etc.) and any notable physical characteristics .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It would include the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Material Properties
4-(Methylaminomethyl)-1,3-dioxolan-2-one hydrochloride and its derivatives have been explored in various synthetic pathways and material studies. For instance, a synthesis method involving Williamson ether synthesis from 4-(hydroxymethyl)-1,3-dioxolan-2-one led to the creation of allyl-cyclocarbonates through UV thiol–ene coupling, showing potential in polyhydroxyurethane production without isocyanate. These polyhydroxyurethanes exhibited variable glass transition temperatures and molecular weights, suggesting their applicability in diverse material contexts (Benyahya et al., 2011).
Environmental Applications
In environmental science, the study of cyclic ethers like 1,4-dioxane, a related compound, highlighted the use of a microbially driven Fenton reaction for its degradation. This innovative approach utilized the facultative anaerobe Shewanella oneidensis to degrade 1,4-dioxane efficiently under controlled laboratory conditions, demonstrating an alternative remediation technology for environmental contaminants susceptible to hydroxyl radical attack (Sekar & DiChristina, 2014).
Chemical Analysis and Polymer Studies
The compound and its variations have been integral in chemical analysis and polymer studies. For example, polymers derived from 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes, including poly-2-trichloromethyl-4-methylene-1,3-dioxolane, were investigated for their hydrolytic stability and nonflammability, presenting a new class of high-melting, colorless solids with excellent fire resistance. This research opens pathways for developing materials with enhanced safety profiles (Dietrich, 1968).
Spectroscopic Analysis
Spectroscopic studies on cyclic carbonates, including 4-methyl-1,3-dioxolan-2-one and its chloro-methyl derivatives, provided detailed insights into their molecular structures. These studies, utilizing infrared and Raman spectroscopy, facilitated the assignment of specific vibrational modes, aiding in the structural elucidation of these cyclic carbonates and enhancing our understanding of their chemical behavior (Pethrick & Wilson, 1974).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c1-6-2-4-3-8-5(7)9-4;/h4,6H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVPYVHAHVKNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1COC(=O)O1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

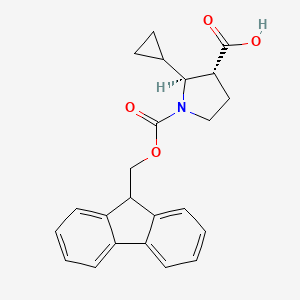
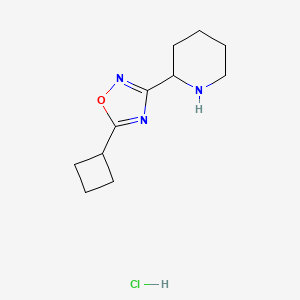
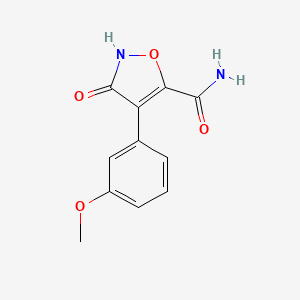
![Methyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2558282.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3,3-trifluoropropanamide](/img/structure/B2558283.png)
![2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2558284.png)
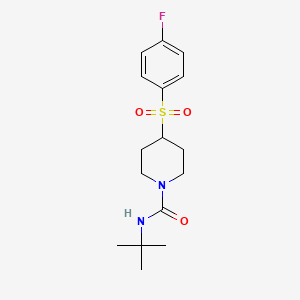
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate](/img/structure/B2558287.png)
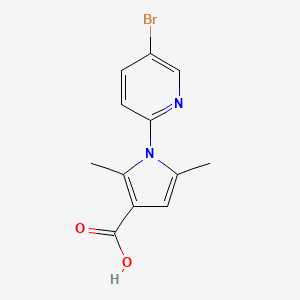
![(Z)-2-cyano-3-(furan-2-yl)-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2558290.png)
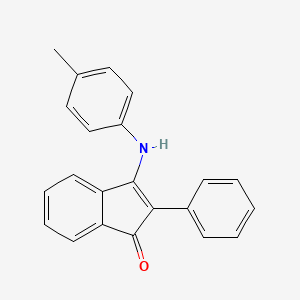
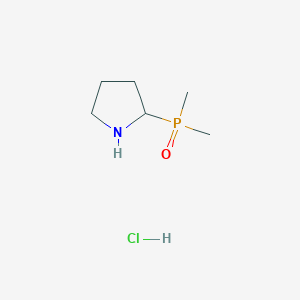
![4,6,7,8-Tetramethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2558298.png)
